(2R)-2-Amino-N-ethylbutanamide;hydrochloride
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .Mechanism of Action
Target of Action
The primary target of (2R)-2-Amino-N-ethylbutanamide hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of ionotropic glutamate receptor, which plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2R)-2-Amino-N-ethylbutanamide hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses .
Biochemical Pathways
The compound affects the glutamatergic system, specifically the pathway involving the NMDA receptor . By antagonizing NMDA receptors, it increases extracellular glutamate levels . This action can lead to a cascade of events, including the activation of AMPA receptors and the initiation of intracellular signaling pathways .
Pharmacokinetics
It is known that the compound has a rapid onset of action and a relatively short half-life . Its bioavailability and distribution within the body are likely influenced by factors such as its lipophilicity, protein binding, and metabolism .
Result of Action
The compound’s action results in a decrease in presynaptic activity and glutamate release . This can lead to various molecular and cellular effects, including changes in synaptic plasticity and neuronal excitability . The compound’s antidepressant effects are thought to be related to these changes .
Action Environment
The action of (2R)-2-Amino-N-ethylbutanamide hydrochloride can be influenced by various environmental factors. For example, the presence of other neurotransmitters or drugs can affect the compound’s binding to its target receptor . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-N-ethylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFOAELYBQOTNE-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NCC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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